1,3-Benzodioxole-5-propanol

Description

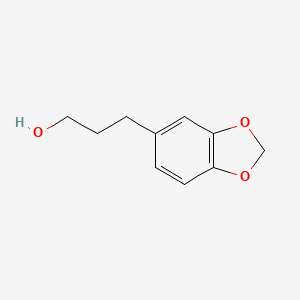

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-5-1-2-8-3-4-9-10(6-8)13-7-12-9/h3-4,6,11H,1-2,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPIXLMGIICUSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60220585 | |

| Record name | 1,3-Benzodioxole-5-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7031-03-0 | |

| Record name | 1,3-Benzodioxole-5-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007031030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzodioxole-5-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,3-dioxaindan-5-yl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,3-Benzodioxole-5-propanol CAS number 7031-03-0

An In-depth Technical Guide to 1,3-Benzodioxole-5-propanol (CAS 7031-03-0)

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS: 7031-03-0), a molecule of significant interest in the fields of organic synthesis and medicinal chemistry. The 1,3-benzodioxole moiety is a recognized pharmacophore, appearing in numerous bioactive natural products and synthetic compounds.[1] This guide will delve into the chemical and physical properties of this compound, plausible synthetic routes, detailed spectroscopic analysis for its characterization, and a discussion of its potential applications in drug development based on the known biological activities of related structures. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound.

Chemical Identity and Physical Properties

This compound, also known as 3-(1,3-benzodioxol-5-yl)propan-1-ol, is a primary alcohol featuring the 1,3-benzodioxole ring system.[2] This bicyclic structure, where a benzene ring is fused to a dioxole ring, is a key feature that imparts specific chemical and biological properties to its derivatives.[3]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound [2]

| Identifier | Value |

| CAS Number | 7031-03-0 |

| IUPAC Name | 3-(1,3-benzodioxol-5-yl)propan-1-ol |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| InChI | InChI=1S/C10H12O3/c11-5-1-2-8-3-4-9-10(6-8)13-7-12-9/h3-4,6,11H,1-2,5,7H2 |

| InChIKey | JEPIXLMGIICUSA-UHFFFAOYSA-N |

| SMILES | C1OC2=C(O1)C=C(C=C2)CCCO |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| XLogP3 | 1.8 | [2] (Computed) |

| Topological Polar Surface Area | 38.7 Ų | [2] (Computed) |

| Hydrogen Bond Donor Count | 1 | [2] (Computed) |

| Hydrogen Bond Acceptor Count | 3 | [2] (Computed) |

| Rotatable Bond Count | 3 | [2] (Computed) |

| Boiling Point | Data not readily available | |

| Melting Point | Data not readily available |

Synthesis and Mechanism

Proposed Synthetic Pathway: Reduction of 3-(1,3-benzodioxol-5-yl)propanal

The choice of the aldehyde as a precursor is strategic due to the mild conditions required for its reduction to the corresponding primary alcohol, minimizing the risk of side reactions on the benzodioxole ring. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose due to its selectivity for aldehydes and ketones over other functional groups and its operational simplicity.

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Generalized Approach

-

Dissolution: Dissolve 3-(1,3-benzodioxol-5-yl)propanal in a suitable alcoholic solvent, such as ethanol or methanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is a precautionary measure to control the initial exothermic reaction upon addition of the reducing agent.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar excess of NaBH₄ should be carefully calculated, typically 1.1 to 1.5 equivalents, to ensure complete reduction.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for a designated period (e.g., 1-3 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is no longer detectable.

-

Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose any excess NaBH₄.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. The organic layers are then combined.

-

Washing and Drying: Wash the combined organic layers with brine, and then dry over an anhydrous salt like magnesium sulfate or sodium sulfate.

-

Purification: After filtering off the drying agent, the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques. Below are the expected spectral data based on its chemical structure.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: Signals in the aromatic region (δ 6.6-6.8 ppm) corresponding to the protons on the benzodioxole ring. - Dioxole Protons: A characteristic singlet around δ 5.9 ppm for the -O-CH₂-O- group. - Propanol Chain Protons: Aliphatic signals for the -CH₂-CH₂-CH₂-OH chain, including a triplet for the terminal -CH₂OH group (around δ 3.6 ppm), a multiplet for the adjacent -CH₂- (around δ 1.8 ppm), and a triplet for the benzylic -CH₂- (around δ 2.6 ppm). - Hydroxyl Proton: A broad singlet for the -OH proton, the chemical shift of which is concentration and solvent dependent. |

| ¹³C NMR | - Aromatic Carbons: Signals in the aromatic region (δ 108-148 ppm). - Dioxole Carbon: A signal around δ 101 ppm for the -O-CH₂-O- carbon. - Propanol Chain Carbons: Signals for the three aliphatic carbons of the propanol chain, with the carbon bearing the hydroxyl group appearing most downfield (around δ 62 ppm).[2] |

| IR Spectroscopy | - O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the hydroxyl group. - C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. - C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹. - C-O Stretch: A strong band in the region of 1050-1150 cm⁻¹ corresponding to the primary alcohol C-O bond. - Aromatic C=C Bending: Peaks in the fingerprint region (1400-1600 cm⁻¹). |

| Mass Spectrometry | - Molecular Ion Peak (M⁺): A peak at m/z = 180, corresponding to the molecular weight of the compound. - Key Fragmentation Patterns: Expect to see fragmentation patterns corresponding to the loss of water (m/z = 162) and cleavage of the propanol chain. A prominent peak at m/z = 135 is often observed for compounds with a 3,4-methylenedioxybenzyl moiety.[4] |

The following diagram outlines a typical workflow for the characterization of a synthesized organic compound like this compound.

Caption: Workflow for the characterization of synthesized compounds.

Applications in Drug Development and Research

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, known to be a component of various biologically active molecules.[5] Derivatives of 1,3-benzodioxole have demonstrated a wide range of pharmacological activities, including anti-tumor, anti-hyperlipidemia, antioxidative, and schistosomicidal effects.[1][5]

While specific biological data for this compound is limited in the public domain, its structural features suggest it is a valuable intermediate for the synthesis of more complex molecules with therapeutic potential. The primary alcohol functional group serves as a versatile handle for further chemical modifications, such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, or conversion to an amine.

Potential Research Applications:

-

Precursor for Novel Therapeutics: this compound can serve as a starting material for the synthesis of novel compounds to be screened for various biological activities, leveraging the known properties of the benzodioxole pharmacophore.

-

Pro-drug Development: The hydroxyl group can be esterified with various promoieties to create pro-drugs with altered pharmacokinetic profiles, such as improved solubility or targeted delivery.

-

Fragment-Based Drug Discovery: As a relatively small molecule containing a key pharmacophore, it could be used in fragment-based screening campaigns to identify new binding interactions with therapeutic targets.

-

Agrochemical Research: Some 1,3-benzodioxole derivatives have been investigated as root growth promoters, indicating potential applications in agriculture.[6]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H315: Causes skin irritation[2]

-

H319: Causes serious eye irritation[2]

-

H335: May cause respiratory irritation[2]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Work should be conducted in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If working outside of a fume hood or with aerosols, a NIOSH-approved respirator may be necessary.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its straightforward synthesis from readily available precursors and the presence of the biologically significant 1,3-benzodioxole moiety make it an attractive compound for further investigation. The versatile primary alcohol functionality allows for a wide range of chemical transformations, paving the way for the creation of novel molecules with potential therapeutic or agrochemical applications. Proper characterization using standard spectroscopic methods is crucial to ensure its identity and purity for any downstream applications. As with all chemicals, adherence to appropriate safety protocols is essential when handling this compound.

References

-

Cheméo. (n.d.). Chemical Properties of 1,3-Benzodioxole-5-propanal, «alpha»-methyl- (CAS 1205-17-0). Retrieved from [Link].

-

PubChem. (n.d.). This compound. Retrieved from [Link].

-

NIST. (n.d.). 1,3-Benzodioxole-5-propanal, α-methyl-. In NIST Chemistry WebBook. Retrieved from [Link].

-

NIST. (n.d.). 1,3-Benzodioxole-5-propanal, α-methyl- Gas Chromatography. In NIST Chemistry WebBook. Retrieved from [Link].

-

NIST. (n.d.). 1,3-Benzodioxole-5-propanal, α-methyl- Gas Chromatography Data. In NIST Chemistry WebBook. Retrieved from [Link].

-

PubChem. (n.d.). 1,3-Benzodioxole-5-propanal. Retrieved from [Link].

-

SpectraBase. (n.d.). This compound, alpha-ethynyl-alpha-methyl-. Retrieved from [Link].

-

PrepChem.com. (n.d.). Synthesis of 3-(1,3-Benzodioxol-5-yl)propanethiol. Retrieved from [Link].

-

NIST. (n.d.). 1,3-Benzodioxole-5-propanal, α-methyl-. In NIST Chemistry WebBook. Retrieved from [Link].

-

National Institutes of Health. (2022, June 10). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Retrieved from [Link].

-

Solubility of Things. (n.d.). 5-Propyl-1,3-benzodioxole. Retrieved from [Link].

-

ChemSynthesis. (n.d.). 3-(1,3-benzodioxol-5-yl)-1-propanamine. Retrieved from [Link].

-

NIST. (n.d.). 1,3-Benzodioxole, 5-propyl-. In NIST Chemistry WebBook. Retrieved from [Link].

-

ResearchGate. (n.d.). New 1,3-benzodioxole derivatives: Synthesis, evaluation of in vitro schistosomicidal activity and ultrastructural analysis. Retrieved from [Link].

-

SpectraBase. (n.d.). 3-(7-methoxy-2H-1,3-benzodioxol-5-yl)prop-2-en-1-one. Retrieved from [Link].

-

SpectraBase. (n.d.). 1,3-Benzodioxole. Retrieved from [Link].

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000820). Retrieved from [Link].

-

PrepChem.com. (n.d.). Synthesis of 1-(6-Methyl-1,3-benzodioxol-5-yl)-1-propanol. Retrieved from [Link].

-

PubChem. (n.d.). (2R)-3-(1,3-benzodioxol-5-yl)-2-methylpropanal. Retrieved from [Link].

-

Gsrs. (n.d.). 3-(BENZODIOXOL-5-YL)PROPIONIC ACID. Retrieved from [Link].

-

World Researchers Associations. (n.d.). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Retrieved from [Link].

-

NIST. (n.d.). 2-Propenal, 3-(1,3-benzodioxol-5-yl)-. In NIST Chemistry WebBook. Retrieved from [Link].

-

NIST. (n.d.). 1,3-Benzodioxole-5-propanal, α-methyl-. In NIST Chemistry WebBook. Retrieved from [Link].

-

ScienceDirect. (2020). RIFM fragrance ingredient safety assessment, α-methyl-1,3-benzodioxole-5-propionaldehyde, CAS Registry Number 1205-17-0. Retrieved from [Link].

-

MDPI. (n.d.). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Retrieved from [Link].

-

PubChem. (n.d.). 3-(7-Methoxy-2H-1,3-benzodioxol-5-yl)propanoic acid. Retrieved from [Link].

-

PerfumersWorld. (2020). Amendment 49 STAND α-Methyl-1,3-benzodioxole-5-propionaldehyde (MMDHCA). Retrieved from [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C10H12O3 | CID 11030414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 4. 1,3-Benzodioxole-5-propanal | C10H10O3 | CID 169203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]

- 6. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 1,3-Benzodioxole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzodioxole moiety, a heterocyclic aromatic organic compound, is a cornerstone in the architecture of numerous naturally occurring and synthetic molecules.[1] This scaffold, famously present in compounds like safrole from sassafras oil, has captured the sustained interest of the medicinal chemistry community due to its remarkable versatility and broad spectrum of pharmacological activities.[1][2] Derivatives of 1,3-benzodioxole have demonstrated potent anti-tumor, antimicrobial, anti-hyperlipidemic, antioxidant, and enzyme-inhibiting properties, positioning them as highly promising candidates in the landscape of modern drug discovery and development.[1][3]

This technical guide provides a comprehensive exploration of the core biological activities of 1,3-benzodioxole derivatives. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of their mechanisms of action, supported by quantitative data, in-depth experimental protocols, and visual representations of key molecular pathways and experimental workflows.

Part 1: Anti-Tumor Activity: A Multi-pronged Assault on Cancer

1,3-Benzodioxole derivatives have emerged as a significant class of compounds exhibiting promising anti-cancer properties.[1][4] Their mechanisms of action are diverse and often involve the induction of apoptosis (programmed cell death), inhibition of critical cellular proliferation pathways, and the suppression of metastasis.[1][3]

A notable strategy in leveraging the 1,3-benzodioxole scaffold for cancer therapy involves its conjugation with arsenicals.[3][5] While arsenicals have been employed in cancer treatment, their clinical application is often hampered by significant side effects.[3][5] Inspired by the cytochrome P450 (CYP450) inhibitory properties of stiripentol, a drug used for epilepsy, researchers have conjugated 1,3-benzodioxole derivatives with arsenical precursors.[5][6] This innovative approach has led to the development of fabricated arsenicals with slower elimination rates in animal models, thereby maintaining effective concentrations in the bloodstream for extended periods.[3][5] These novel conjugates have demonstrated enhanced anti-proliferative effects by inhibiting the thioredoxin system, which in turn induces oxidative stress and initiates apoptosis in cancer cells.[3][5][6] Impressively, these fabricated arsenicals have been shown to reverse abnormal blood counts in tumor-bearing mice and eliminate tumors without causing damage to other organs.[3][5]

Quantitative Data: In Vitro Cytotoxicity of 1,3-Benzodioxole Derivatives

The anti-tumor efficacy of 1,3-benzodioxole derivatives is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency.

| Derivative Class | Cell Line | IC50 (µM) |

| Arsenical Conjugates | Molm-13 (Leukemia) | < 1 |

| K562 (Leukemia) | < 1 | |

| HL-60 (Leukemia) | < 1 | |

| 4T1 (Breast Cancer) | < 1 | |

| 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester | 52 human tumor cell lines | 0.1 - 10 |

Data sourced from multiple studies.[4][5]

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a standard procedure for evaluating the cytotoxic effects of 1,3-benzodioxole derivatives on cancer cell lines.

1. Cell Culture:

- Maintain the desired cancer cell line (e.g., MCF-7, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

- Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

2. Cell Seeding:

- Trypsinize and count the cells.

- Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

3. Compound Treatment:

- Prepare a stock solution of the 1,3-benzodioxole derivative in a suitable solvent (e.g., DMSO).

- Perform serial dilutions of the compound in the culture medium to achieve the desired final concentrations.

- Replace the medium in the 96-well plates with the medium containing the test compound. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).

4. Incubation:

- Incubate the plates for 24, 48, or 72 hours.

5. MTT Assay:

- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

- Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle control.

- Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathway: Induction of Apoptosis via Thioredoxin System Inhibition

Caption: Induction of Apoptosis by 1,3-Benzodioxole-Arsenical Conjugates.

Part 2: Antimicrobial Activity: Combating Pathogenic Microbes

The 1,3-benzodioxole scaffold is a recurring motif in compounds exhibiting significant antimicrobial properties.[7][8] Derivatives have been synthesized and evaluated against a range of pathogenic bacteria and fungi, demonstrating their potential as a foundation for the development of novel anti-infective agents.[8][9]

Research has shown that certain peptidyl derivatives of 1,3-benzodioxole can inhibit the growth of various microorganisms.[7] Furthermore, Schiff base derivatives of 1,3-benzodioxole have displayed inhibitory activity against several pathogenic bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[8] The proposed mechanism for some of these derivatives involves the inhibition of essential bacterial enzymes, such as the FabH enzyme.[8] Additionally, brominated derivatives of 1,3-benzodioxole-5-carboxaldehyde have shown potent antibacterial and antifungal activities.[9] The incorporation of the 1,3-benzodioxole moiety into γ-lactam structures has also yielded compounds with promising antifungal activity against various phytopathogenic fungi.[10][11]

Quantitative Data: Antimicrobial Activity of 1,3-Benzodioxole Derivatives

The antimicrobial efficacy is often determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Derivative Class | Microorganism | MIC (µg/mL) |

| Schiff base derivative (2) | E. coli | >128 |

| P. aeruginosa | >128 | |

| E. faecalis | 64 | |

| MSSA | 32 | |

| MRSA | 64 | |

| 6-bromo-1,3-benzodioxole-5-carboxaldehyde | B. subtilis | 25 |

| E. coli | 50 | |

| S. aureus | 25 |

Data sourced from multiple studies.[8][9]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes a standard method for determining the MIC of 1,3-benzodioxole derivatives against bacterial strains.

1. Preparation of Bacterial Inoculum:

- Culture the bacterial strain overnight on an appropriate agar plate.

- Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

- Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

- Prepare a stock solution of the 1,3-benzodioxole derivative in a suitable solvent.

- Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

3. Inoculation and Incubation:

- Add the prepared bacterial inoculum to each well of the microtiter plate.

- Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).

- Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC:

- Visually inspect the wells for turbidity.

- The MIC is the lowest concentration of the compound at which there is no visible growth.

Part 3: Diverse Pharmacological Landscape

Beyond their anti-tumor and antimicrobial activities, 1,3-benzodioxole derivatives exhibit a wide array of other biological effects, highlighting their therapeutic potential across various disease areas.

Anti-hyperlipidemic and Hepatoprotective Effects

A series of 1,3-benzodioxole-based fibrate derivatives have demonstrated significant anti-hyperlipidemic activity in animal models.[3] These compounds have been shown to reduce plasma levels of triglycerides, total cholesterol, and low-density lipoprotein cholesterol.[3] Some derivatives also exhibit hepatoprotective, antioxidant, and anti-inflammatory properties, suggesting their potential in treating lipid-related disorders.[3]

Antioxidant Activity

Many 1,3-benzodioxole derivatives possess notable antioxidant properties, which are crucial for mitigating oxidative stress, a key contributor to numerous diseases.[3][12] Their ability to scavenge free radicals is a primary measure of this activity.[1] For instance, Hypecoumic acid, a 1,3-benzodioxole derivative, has shown moderate antioxidative activity.[3]

Inhibition of Cytochrome P450 Enzymes

A well-documented biological activity of 1,3-benzodioxole derivatives is their ability to inhibit cytochrome P450 (CYP450) enzymes.[1][12] These enzymes are pivotal in the metabolism of a vast array of xenobiotics, including many pharmaceutical drugs.[1] The inhibition of CYP450 can lead to significant drug-drug interactions, a critical consideration in drug development and clinical practice.[13] The mechanism of inhibition often involves the metabolic activation of the 1,3-benzodioxole moiety by the CYP450 enzyme to form a reactive carbene intermediate, which then covalently binds to and inactivates the enzyme.[1]

Experimental Workflow: Synthesis of 1,3-Benzodioxole Derivatives

The synthesis of novel 1,3-benzodioxole derivatives is a crucial step in exploring their biological potential. A general synthetic route often involves the modification of a starting material like piperonal or 1,3-benzodioxole-5-carboxylic acid.[8][14][15]

Caption: General Synthetic Workflow for 1,3-Benzodioxole Derivatives.

Conclusion and Future Perspectives

The 1,3-benzodioxole scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the design and development of novel therapeutic agents. The diverse biological activities, including potent anti-tumor and antimicrobial effects, underscore the immense potential of this chemical entity. Future research should continue to explore the vast chemical space around the 1,3-benzodioxole nucleus, focusing on optimizing potency, selectivity, and pharmacokinetic properties. A deeper understanding of the structure-activity relationships and the molecular mechanisms underlying their biological effects will be instrumental in translating the promise of 1,3-benzodioxole derivatives into clinically effective therapies.

References

-

1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. PubMed.[Link]

-

Synthesis and antitumor activity of 1,3-benzodioxole derivatives. PubMed.[Link]

-

1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. MDPI.[Link]

-

Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. PubMed.[Link]

-

The Role of 1,3-Benzodioxole in Modern Pharmaceutical Synthesis. DC Fine Chemicals.[Link]

-

Synthesise and test antibacterial activities of 1,3-benzodioxole derivatives. ResearchGate.[Link]

-

Facile derivatization of 1, 3-benzodioxole-5-carboxaldehyde and their antimicrobial activities. Research Square.[Link]

-

Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science.[Link]

-

Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate.[Link]

-

Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Institutes of Health.[Link]

-

Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. PubMed Central.[Link]

-

The relationship between the metabolism and toxicity of benzodioxole compounds. PubMed.[Link]

-

Antimicrobial candidates containing 1,3-benzodioxol system. ResearchGate.[Link]

-

Fragrance material review on 1,3-benzodioxole-5-propanol, α-methyl-, 5-acetate. PubMed.[Link]

-

New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. National Institutes of Health.[Link]

-

Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. World Researchers Associations.[Link]

-

Structures of benzodioxol derivatives having various biological activities. ResearchGate.[Link]

-

Mechanism of the Metabolism of 1,3-benzodioxoles to Carbon Monoxide. PubMed.[Link]

-

The ring-opening scheme of 1,3-benzodioxole, the conjugation of... ResearchGate.[Link]

-

In vitro penetration and subchronic toxicity of alpha-methyl-1,3-benzodioxole-5-propionaldehyde. PubMed.[Link]

-

1,3-Benzodioxole. Wikipedia.[Link]

-

RIFM fragrance ingredient safety assessment, this compound, α-methyl-, 5-acetate, CAS Registry Number 68844-96-2. ScienceDirect.[Link]

-

1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure. PubMed.[Link]

-

Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. MDPI.[Link]

-

1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. National Institutes of Health.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]

- 4. Synthesis and antitumor activity of 1,3-benzodioxole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. What is 1,3-Benzodioxole?_Chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 13. The relationship between the metabolism and toxicity of benzodioxole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

- 15. worldresearchersassociations.com [worldresearchersassociations.com]

Spectroscopic Characterization of 1,3-Benzodioxole-5-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzodioxole-5-propanol, a molecule of significant interest in medicinal chemistry and drug development, possesses a unique structural framework that lends itself to a variety of chemical modifications. As a derivative of the naturally occurring safrole, its synthesis and characterization are crucial for the exploration of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the spectroscopic data of a closely related analogue, 3-(6-Bromo-1,3-benzodioxol-5-yl)propan-1-ol, due to the limited availability of complete public data for the parent compound. The presented data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), will be analyzed to elucidate the structural features of this class of molecules. The principles and methodologies discussed herein are directly applicable to the characterization of this compound.

Molecular Structure

The foundational structure of this compound consists of a 1,3-benzodioxole ring system attached to a propanol side chain at the 5-position. The numbering of the atoms is critical for the assignment of spectroscopic signals.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for complete structural elucidation. The data presented here is for the analogous compound, 3-(6-Bromo-1,3-benzodioxol-5-yl)propan-1-ol, and serves as a close approximation.[1]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.7 | s | 1H | Ar-H |

| ~6.6 | d | 1H | Ar-H |

| ~6.5 | d | 1H | Ar-H |

| 5.9 | s | 2H | O-CH₂ -O |

| 3.6 | t | 2H | -CH₂ -OH |

| 2.6 | t | 2H | Ar-CH₂ - |

| 1.8 | p | 2H | -CH₂ -CH₂-CH₂- |

| 1.5 | s (broad) | 1H | -OH |

Note: Predicted values are based on the analysis of 3-(6-Bromo-1,3-benzodioxol-5-yl)propan-1-ol and general principles of NMR spectroscopy. The bromine atom in the analogue will cause a downfield shift for adjacent aromatic protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks to determine the relative number of protons.

Causality in Experimental Choices:

-

Deuterated Solvents: The use of deuterated solvents is crucial to avoid large solvent signals that would otherwise obscure the signals of the analyte.[2]

-

Shimming: This process adjusts the magnetic field to be as uniform as possible across the sample, resulting in sharper spectral lines and better resolution.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C -O (aromatic) |

| ~146 | C -O (aromatic) |

| ~135 | C -CH₂ (aromatic) |

| ~121 | C H (aromatic) |

| ~109 | C H (aromatic) |

| ~108 | C H (aromatic) |

| ~101 | O-C H₂-O |

| ~62 | -C H₂-OH |

| ~34 | Ar-C H₂- |

| ~32 | -C H₂-CH₂-CH₂- |

Note: Predicted values are based on the analysis of 3-(6-Bromo-1,3-benzodioxol-5-yl)propan-1-ol and general principles of NMR spectroscopy. The bromine atom in the analogue will cause a downfield shift for the carbon to which it is attached and affect the chemical shifts of neighboring carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Set the spectrometer to the ¹³C frequency.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1600, 1480 | Medium | C=C stretch (aromatic) |

| 1250 | Strong | C-O-C stretch (asymmetric) |

| 1040 | Strong | C-O-C stretch (symmetric) |

| 1050 | Strong | C-O stretch (alcohol) |

Note: Predicted values are based on the analysis of 3-(6-Bromo-1,3-benzodioxol-5-yl)propan-1-ol and characteristic IR absorption frequencies.[1][3]

Experimental Protocol: IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the liquid or solid sample directly on the ATR crystal.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Scan: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.

Causality in Experimental Choices:

-

ATR Technique: Attenuated Total Reflectance (ATR) is a convenient method for both liquid and solid samples, requiring minimal sample preparation.

-

Background Correction: This is essential to remove spectral contributions from atmospheric water and carbon dioxide, as well as any absorptions from the ATR crystal itself.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. The data presented here is for the analogous compound, 3-(6-Bromo-1,3-benzodioxol-5-yl)propan-1-ol.[1]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment |

| 180 | [M]⁺ (Molecular Ion) |

| 162 | [M - H₂O]⁺ |

| 135 | [M - CH₂CH₂OH]⁺ |

Note: The molecular weight of this compound is 180.20 g/mol . The fragmentation pattern of the bromo-analogue will show a characteristic isotopic pattern for bromine and fragments containing bromine will have a higher m/z value.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).

-

GC Separation: Inject the sample into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column.

-

MS Analysis: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the ions is then measured.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Causality in Experimental Choices:

-

GC-MS Combination: This hyphenated technique is ideal for separating volatile compounds and obtaining their mass spectra, providing both retention time and mass information for identification.

-

Electron Impact (EI) Ionization: EI is a common and robust ionization method that produces a wealth of fragment ions, which are useful for structural elucidation.

Figure 2. General workflow for the spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, guided by the data from its bromo-analogue, provides a robust framework for its structural confirmation. The combination of ¹H and ¹³C NMR, IR, and MS data allows for the unambiguous assignment of all atoms and functional groups within the molecule. This technical guide serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, enabling the confident identification and characterization of this important chemical entity and its derivatives.

References

-

SpectraBase. 3-(6-Bromo-1,3-benzodioxol-5-yl)propan-1-ol. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

NIST Chemistry WebBook. [Link]

-

PubChem. This compound. [Link]

-

University of California, Los Angeles. WebSpectra: Problems in NMR and IR Spectroscopy. [Link]

-

Chem LibreTexts. Interpreting Infrared Spectra. [Link]

-

Iowa State University. NMR Coupling Constants. [Link]

-

University of Calgary. Infrared Spectroscopy. [Link]

Sources

The Benzodioxole Moiety: From Pepper Pungency to Modern Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to the Discovery, Natural Occurrence, and Isolation of 1,3-Benzodioxole Compounds

Abstract

The 1,3-benzodioxole, or methylenedioxyphenyl, group is a pivotal structural motif found in a vast array of natural products and synthetic compounds. Its unique electronic and conformational properties have made it a subject of intense scientific scrutiny, from its initial discovery in pungent spices to its contemporary role as a key pharmacophore in drug development. This guide provides a comprehensive overview of the historical discovery of foundational benzodioxole compounds, their widespread occurrence in the plant kingdom, and the technical methodologies for their isolation and characterization. We will explore the causality behind experimental choices in extraction and purification, grounded in the physicochemical properties of these molecules, to provide field-proven insights for researchers.

A Historical Perspective: The Unveiling of a Core Moiety

The story of benzodioxole compounds is intrinsically linked to the historical exploration of natural products. Early chemists, driven by a desire to understand the active principles of medicinal and culinary plants, were the first to isolate and characterize these molecules.

Piperine: The Fire of the Pepper

The first significant breakthrough came in 1819 when Danish chemist Hans Christian Ørsted isolated a crystalline yellow substance from the fruits of Piper nigrum (black pepper).[1][2] This compound, which he named piperine, was responsible for the pepper's characteristic pungency. Ørsted's work marked the first isolation of a pure benzodioxole-containing natural product, although the precise structure of the methylenedioxy group would not be elucidated until later. Subsequent research confirmed piperine's presence in other Piper species, such as long pepper (Piper longum).[1]

Safrole: The Scent of Sassafras

Decades later, the focus shifted to the aromatic oils of the sassafras tree (Sassafras albidum). In 1844, French chemist Édouard Saint-Èvre determined the empirical formula for the oil's primary constituent.[3] It was later, in 1869, that Édouard Grimaux and J. Ruotte investigated this compound, named it safrole, and identified the presence of an allyl group through reactions with bromine.[3] Safrole's pleasant, "candy-shop" aroma led to its widespread use as a flavoring agent in products like root beer and soaps before its use in food was banned by the U.S. FDA in 1960 due to findings of it being mildly carcinogenic.[3][4][5]

Sesamin: The Lignan of Sesame

The major lignans found in sesame (Sesamum indicum), sesamin and sesamolin, are also among the oldest described compounds in this class.[6] While sesame has been cultivated for over 3,000 years, the scientific discovery and characterization of its unique lignans occurred much later.[7] These compounds became the focus of significant research, particularly in the 20th and 21st centuries, for their antioxidant and physiological properties.[6][8][9][10]

Natural Occurrence and Distribution

The 1,3-benzodioxole ring is a recurring theme in plant biochemistry, appearing in a diverse range of species and serving various ecological functions, likely including plant defense.[11] These compounds are most frequently found in the essential oils and resins of aromatic plants.

Table 1: Prominent Natural Benzodioxole Compounds and Their Botanical Sources

| Compound | Core Structure | Primary Botanical Source(s) | Plant Family | Typical Yield / Concentration |

| Piperine | Amide Alkaloid | Piper nigrum (Black/White Pepper) | Piperaceae | 5-10% in commercial peppers[1] |

| Safrole | Phenylpropene | Sassafras albidum (Sassafras), Ocotea pretiosa | Lauraceae | Up to 75% of sassafras root bark oil[3] |

| Sesamin | Furofuran Lignan | Sesamum indicum (Sesame) | Pedaliaceae | Varies; a major lignan in sesame seeds[6] |

| Myristicin | Phenylpropene | Myristica fragrans (Nutmeg) | Myristicaceae | Component of nutmeg essential oil |

| Apiol | Phenylpropene | Petroselinum crispum (Parsley), Apium graveolens (Celery) | Apiaceae | Component of parsley seed oil |

| Isosafrole | Phenylpropene | Found in small amounts in essential oils (e.g., Ylang-ylang) | Annonaceae | Minor component; mostly produced by isomerization of safrole[12] |

Beyond these well-known examples, modern phytochemical investigations continue to uncover novel benzodioxole structures. For instance, recent studies on the roots of Astrodaucus persicus led to the isolation of five new benzodioxole compounds, highlighting the untapped chemical diversity within the plant kingdom.[13][14]

Isolation and Characterization: A Technical Workflow

The isolation of benzodioxole compounds from natural matrices is a foundational activity in natural product chemistry. The choice of methodology is dictated by the compound's polarity, stability, and concentration within the source material.

General Isolation Strategy

The process begins with extraction from the raw plant material, followed by purification to isolate the target compound. The causality behind this workflow is to progressively remove unwanted matrix components (fats, pigments, polar compounds) to enrich the fraction containing the desired benzodioxole derivative.

Caption: General workflow for isolating benzodioxole compounds.

Experimental Protocol: Isolation of Piperine from Black Pepper

This protocol synthesizes common laboratory procedures for the efficient extraction and purification of piperine, a representative non-polar benzodioxole alkaloid.[1][15][16][17]

Materials:

-

Ground black pepper (15 g)

-

Dichloromethane (CH₂Cl₂), reagent grade (approx. 70 mL)

-

Ethanol (95%), or a 3:2 Acetone:Hexane solution

-

100 mL round-bottom flask, reflux condenser, heating mantle

-

Büchner funnel, filter paper, vacuum flask

-

Rotary evaporator

-

Hirsch funnel or small Büchner funnel for recrystallization

-

Ice bath

Methodology:

-

Extraction:

-

Place 15 g of finely ground black pepper into a 100 mL round-bottom flask.

-

Add 30-40 mL of dichloromethane and a few boiling chips.

-

Rationale: Dichloromethane is an effective organic solvent for extracting the non-polar piperine from the complex pepper matrix.[1]

-

Attach a reflux condenser and heat the mixture at reflux for 30-40 minutes. Refluxing ensures efficient extraction by maintaining the solvent at its boiling point without evaporative loss.

-

-

Filtration:

-

Allow the mixture to cool to room temperature.

-

Perform vacuum filtration using a Büchner funnel to separate the pepper solids from the solvent extract.

-

Wash the solids on the filter paper with an additional 15-20 mL of fresh dichloromethane to recover any residual piperine.

-

Rationale: This step removes the insoluble plant material, leaving the desired compound in the filtrate.

-

-

Concentration:

-

Transfer the combined filtrate to a clean, tared round-bottom flask.

-

Remove the dichloromethane using a rotary evaporator. This will yield a dark, oily residue.

-

Rationale: Rotary evaporation is a rapid and gentle method for removing volatile solvents under reduced pressure, preventing thermal degradation of the target compound.

-

-

Crude Precipitation:

-

Cool the oily residue in an ice bath.

-

Add 10 mL of cold diethyl ether or ethanol and triturate (scrape and mix) the residue with a spatula. Piperine is poorly soluble in cold ether/ethanol, causing it to precipitate.

-

Collect the crude yellow piperine crystals by vacuum filtration using a Hirsch funnel.

-

-

Purification (Recrystallization):

-

Transfer the crude piperine to a clean test tube or small flask.

-

Add a minimal amount of hot 3:2 acetone:hexane solution (or hot ethanol) to just dissolve the crystals.

-

Rationale: Recrystallization purifies the compound based on differences in solubility. Piperine is soluble in the hot solvent, while impurities are either insoluble (and can be filtered off) or remain in the cold solvent.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

-

Collect the purified, needle-like yellow crystals by vacuum filtration, washing them with a small amount of cold solvent.

-

-

Characterization:

-

Dry the crystals and determine the yield.

-

Confirm identity and purity by measuring the melting point (literature: 130°C), and by using analytical techniques such as Thin-Layer Chromatography (TLC), HPLC, and NMR spectroscopy.[2]

-

Significance in Drug Discovery and Synthesis

The benzodioxole moiety is more than a phytochemical curiosity; it is a privileged scaffold in medicinal chemistry and a versatile precursor in organic synthesis.

A Key Pharmacophore

The rigid, electron-donating nature of the methylenedioxy group influences the pharmacokinetic and pharmacodynamic properties of molecules.[11] It is an integral component of several clinical drugs, including the anticancer agents etoposide and teniposide.[13] Its presence can enhance bioavailability and modulate interactions with biological targets. Consequently, the 1,3-benzodioxole unit is frequently incorporated into novel synthetic compounds being evaluated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[13][18][19][20]

A Versatile Synthetic Precursor

Natural benzodioxoles, particularly safrole, are important starting materials for the synthesis of other valuable chemicals.

Sources

- 1. Piperine - Wikipedia [en.wikipedia.org]

- 2. mitrask.com [mitrask.com]

- 3. Safrole - Wikipedia [en.wikipedia.org]

- 4. Safrole [bionity.com]

- 5. Safrole - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Lignans of Sesame (Sesamum indicum L.): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sesame - Wikipedia [en.wikipedia.org]

- 8. Discovery of a sesamin-metabolizing microorganism and a new enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. m.youtube.com [m.youtube.com]

- 11. grokipedia.com [grokipedia.com]

- 12. Isosafrole - Wikipedia [en.wikipedia.org]

- 13. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. rubingroup.org [rubingroup.org]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 17. researchgate.net [researchgate.net]

- 18. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. What is 1,3-Benzodioxole?_Chemicalbook [chemicalbook.com]

- 20. researchgate.net [researchgate.net]

Potential pharmacological effects of 1,3-Benzodioxole-5-propanol

An In-Depth Technical Guide to the Potential Pharmacological Effects of 1,3-Benzodioxole-5-propanol

Authored by a Senior Application Scientist

Foreword: The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] This guide focuses on a specific, less-studied derivative, this compound. Direct pharmacological data for this compound is sparse; therefore, this document serves as a technical exploration of its potential pharmacological effects, grounded in the established activities of structurally related compounds. The objective is to provide a strategic roadmap for researchers and drug development professionals to systematically investigate its therapeutic promise.

Compound Profile: this compound

This compound, also known as 3-(1,3-benzodioxol-5-yl)propan-1-ol, is a small molecule featuring the characteristic methylenedioxy bridge fused to a benzene ring.[4] Its structure is closely related to dihydrosafrole (5-propyl-1,3-benzodioxole), differing by the presence of a terminal hydroxyl group on the propyl chain.[5][6] This structural feature is significant, as it can profoundly influence the compound's polarity, metabolic fate, and receptor interactions compared to its non-hydroxylated counterpart.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to designing meaningful pharmacological assays, particularly concerning solubility and formulation for in vitro and in vivo testing.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [4] |

| Molecular Weight | 180.20 g/mol | [4] |

| IUPAC Name | 3-(1,3-benzodioxol-5-yl)propan-1-ol | [4] |

| CAS Number | 7031-03-0 | [4] |

| Predicted LogP | 1.8 | [4] |

Known Safety & Toxicology Profile

The existing data on this compound is primarily hazard-identification information. The Globally Harmonized System (GHS) classification indicates it may cause skin, eye, and respiratory irritation.[4]

It is critical to consider the toxicology of structurally similar compounds. Dihydrosafrole is recognized as a carcinogen.[5][6][7][8] The metabolic pathways of such compounds often involve the 1,3-benzodioxole ring. Therefore, any research program must include a thorough and early assessment of the genotoxic and carcinogenic potential of this compound.

Potential Pharmacological Activities: An Evidence-Based Exploration

The 1,3-benzodioxole scaffold is a versatile pharmacophore. Derivatives have demonstrated a range of activities, suggesting several promising avenues for the investigation of this compound.[1][2]

Potential as an Antitumor Agent

Rationale & Existing Evidence: Numerous studies have highlighted the anticancer potential of 1,3-benzodioxole derivatives.[2][3][9][10] For instance, certain derivatives have been shown to possess significant growth inhibitory activity against various human tumor cell lines.[9] One proposed mechanism involves the inhibition of the thioredoxin system, leading to increased oxidative stress and subsequent apoptosis in cancer cells.[10] The structural similarity of this compound to these active compounds provides a strong rationale for evaluating its antitumor efficacy.

Proposed Experimental Workflow:

Detailed Protocol: In Vitro α-Amylase Inhibition Assay

-

Reagent Preparation: Prepare a solution of α-amylase in phosphate buffer. Prepare a 1% starch solution. Prepare serial dilutions of this compound. Acarbose is used as a positive control.

-

Reaction Incubation: Pre-incubate the enzyme with the test compound or control for 10 minutes at 37°C.

-

Substrate Addition: Add the starch solution to initiate the reaction and incubate for a further 15 minutes.

-

Reaction Termination: Stop the reaction by adding dinitrosalicylic acid (DNS) reagent.

-

Color Development: Heat the mixture in a boiling water bath for 5 minutes to develop the color.

-

Data Acquisition: After cooling, measure the absorbance at 540 nm.

-

Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Potential as an Antiparasitic Agent

Rationale & Existing Evidence: The 1,3-benzodioxole nucleus is present in compounds showing significant activity against parasites, notably Schistosoma mansoni, the causative agent of schistosomiasis. [1]Studies have shown that certain benzodioxole derivatives can induce 100% mortality of adult worms in vitro and cause significant damage to the parasite's integument. [1]This tegumental damage is a critical mechanism, as it exposes the parasite to the host's immune system. The exploration of this compound for schistosomicidal activity is therefore a logical and promising research direction.

Detailed Protocol: In Vitro Schistosomicidal Assay

-

Parasite Recovery: Perfuse adult S. mansoni worms from experimentally infected mice.

-

Culture: Wash the worms and place them in 24-well plates containing RPMI-1640 medium supplemented with antibiotics and fetal bovine serum.

-

Compound Treatment: Add this compound at various concentrations (e.g., 10-200 µM) to the wells. Praziquantel is used as a positive control.

-

Observation: Monitor the worms at 24, 48, and 72 hours using an inverted microscope. Assess motor activity and mortality.

-

Ultrastructural Analysis (Optional): Fix surviving worms from active concentrations for scanning electron microscopy (SEM) to observe potential damage to the integument.

Conclusion and Future Directions

While direct pharmacological evidence for this compound is currently lacking, its chemical structure, rooted in the versatile 1,3-benzodioxole scaffold, points toward significant therapeutic potential. The evidence from structurally related compounds strongly supports its investigation as an antitumor, antidiabetic, and antiparasitic agent. The experimental workflows detailed in this guide provide a comprehensive and scientifically rigorous framework for elucidating its biological activity. A critical early step in any research program must be a thorough toxicological evaluation, particularly concerning its potential for genotoxicity, given the known carcinogenicity of dihydrosafrole. [6]Successful navigation of these initial safety hurdles could position this compound as a valuable lead compound for the development of novel therapeutics.

References

-

McGinty, D., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on this compound, α-methyl-, 5-acetate. Food and Chemical Toxicology, 50 Suppl 2, S330-S332. [Link]

-

Research Institute for Fragrance Materials, Inc. (2017). RIFM fragrance ingredient safety assessment, this compound, α-methyl-, 5-acetate, CAS Registry Number 68844-96-2. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7197, Dihydrosafrole. [Link]

-

Research Institute for Fragrance Materials, Inc. (2020). RIFM fragrance ingredient safety assessment, α-methyl-1,3-benzodioxole-5-propionaldehyde, CAS Registry Number 1205-17-0. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11030414, this compound. [Link]

-

Api, A. M., Gudi, R., & Wagner, B. M. (2007). In vitro penetration and subchronic toxicity of alpha-methyl-1,3-benzodioxole-5-propionaldehyde. Food and Chemical Toxicology, 45(6), 985-993. [Link]

-

Pharmaffiliates. (n.d.). Dihydrosafrole. [Link]

-

The Good Scents Company. (n.d.). dihydrosafrole. [Link]

-

International Agency for Research on Cancer. (1976). Safrole, Isosafrole, and Dihydrosafrole. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 10. [Link]

-

Office of Environmental Health Hazard Assessment. (1992). Dihydrosafrole. [Link]

-

da Silva, J. F. M., et al. (2022). New 1,3-benzodioxole derivatives: Synthesis, evaluation of in vitro schistosomicidal activity and ultrastructural analysis. ResearchGate. [Link]

-

Cao, M., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Journal of Agricultural and Food Chemistry, 70(24), 7311-7324. [Link]

-

Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853-859. [Link]

-

Zhang, Y., et al. (2021). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Molecules, 26(11), 3358. [Link]

-

Al-Warhi, T., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(19), 6969. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 169203, 1,3-Benzodioxole-5-propanal. [Link]

-

Asnaashari, S., et al. (2016). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. Research in Pharmaceutical Sciences, 11(5), 392-399. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 3. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C10H12O3 | CID 11030414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dihydrosafrole | C10H12O2 | CID 7197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Safrole, Isosafrole, and Dihydrosafrole (IARC Summary & Evaluation, Volume 10, 1976) [inchem.org]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Dihydrosafrole - OEHHA [oehha.ca.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 1,3-Benzodioxole-5-propanol: A Technical Guide for Drug Development Professionals

This guide provides an in-depth exploration of the solubility of 1,3-Benzodioxole-5-propanol in organic solvents, a critical parameter for researchers, scientists, and professionals in drug development. Understanding the solubility of this compound, which features the biologically significant 1,3-benzodioxole moiety, is paramount for formulation design, pharmacokinetic studies, and toxicological assessments. This document moves beyond a simple recitation of data to provide a foundational understanding of the principles governing solubility and a practical framework for its experimental determination.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical development.[1] For a therapeutic agent to be effective, it must exhibit adequate solubility in physiological fluids to ensure bioavailability.[2] Furthermore, understanding a compound's solubility in a range of organic solvents is crucial for various stages of the drug development pipeline, from synthesis and purification to the formulation of dosage forms.[3] this compound, a derivative of 1,3-benzodioxole, is a compound of interest due to the prevalence of the benzodioxole ring system in numerous natural products and pharmacologically active molecules.[4] The solubility of this compound is influenced by the interplay of its structural features, including the aromatic ring, the propanol side chain, and the characteristic methylenedioxy bridge.

Theoretical Framework: The Principles of "Like Dissolves Like"

The adage "like dissolves like" serves as a fundamental predictive tool in solubility studies.[5] This principle is rooted in the nature of intermolecular forces between solute and solvent molecules.[6] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. The key intermolecular forces at play include:

-

Van der Waals Forces (London Dispersion Forces): Weak, transient attractions between all molecules.

-

Dipole-Dipole Interactions: Attractive forces between polar molecules.

-

Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (such as oxygen, nitrogen, or fluorine).

The solubility of this compound is a direct consequence of its molecular structure, which imparts a degree of polarity. The presence of a hydroxyl (-OH) group in the propanol side chain allows for hydrogen bonding, while the benzodioxole ring contributes to its aromatic and moderately polar character.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [7] |

| Molecular Weight | 180.20 g/mol | [7] |

| IUPAC Name | 3-(1,3-benzodioxol-5-yl)propan-1-ol | [7] |

| Calculated LogP | 1.8 | [7] |

| Hydrogen Bond Donors | 1 | [7] |

| Hydrogen Bond Acceptors | 3 | [7] |

The calculated LogP value of 1.8 suggests a moderate lipophilicity, indicating that the compound will exhibit solubility in both polar and some non-polar organic solvents.[7] The presence of a hydrogen bond donor and multiple acceptors further points towards favorable interactions with protic and polar aprotic solvents.

Illustrative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility (g/L) at 25°C | Rationale |

| Methanol | Polar Protic | > 200 | Strong hydrogen bonding and dipole-dipole interactions. |

| Ethanol | Polar Protic | > 200 | Similar to methanol, with strong hydrogen bonding capabilities. |

| Acetone | Polar Aprotic | 100 - 200 | Good dipole-dipole interactions, but lacks hydrogen bond donation. |

| Ethyl Acetate | Moderately Polar | 50 - 100 | Moderate polarity allows for favorable dipole-dipole interactions. |

| Dichloromethane | Polar Aprotic | 50 - 100 | Can act as a hydrogen bond acceptor, facilitating dissolution. |

| Toluene | Non-polar Aromatic | 10 - 50 | Aromatic π-π stacking interactions with the benzodioxole ring. |

| Hexane | Non-polar Aliphatic | < 1 | Dominated by weak van der Waals forces, unfavorable for the polar solute. |

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[3][6] This protocol ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Experimental Workflow

Caption: Experimental workflow for determining the thermodynamic solubility of this compound.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The presence of excess solid is crucial to ensure that equilibrium is reached.[8]

-

Add a precise volume of the desired organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or rotator set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

-

Quantitative Analysis (HPLC-UV Method):

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Develop a suitable HPLC method with UV detection. The wavelength of maximum absorbance for the compound should be used for quantification.[9]

-

Inject the standard solutions to generate a calibration curve (absorbance vs. concentration).

-

Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original solubility by accounting for the dilution factor.

-

Analysis and Interpretation: The Role of Molecular Interactions

The predicted solubility trends can be explained by examining the specific intermolecular interactions between this compound and the various solvents.

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,3-Benzodioxole - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]

- 5. enamine.net [enamine.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. This compound | C10H12O3 | CID 11030414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Impact of the amount of excess solids on apparent solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Navigating the Matrix: An In-depth Technical Guide to the Thermal Stability and Degradation of 1,3-Benzodioxole-5-propanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

1,3-Benzodioxole-5-propanol, a phenylpropanoid derivative, is a key intermediate in the synthesis of various pharmacologically active compounds and fine chemicals. Understanding its thermal stability and degradation profile is paramount for ensuring the safety, efficacy, and quality of downstream products. This in-depth technical guide provides a comprehensive overview of the thermal behavior of this compound, drawing upon established principles of organic chemistry and data from analogous structures. It outlines a systematic approach to evaluating its thermal lability, including predictive assessments, robust experimental protocols for forced degradation studies, and advanced analytical methodologies for the characterization of degradation products. This guide is intended to be an essential resource for researchers and professionals involved in the development, manufacturing, and quality control of substances incorporating the this compound scaffold.

Introduction: The Significance of this compound in Chemical Synthesis

This compound, also known as 3-(1,3-benzodioxol-5-yl)propan-1-ol, belongs to the phenylpropanoid class of organic compounds. These are a diverse family of natural products synthesized by plants from the amino acids phenylalanine and tyrosine[1]. The unique structural feature of this compound is the presence of the 1,3-benzodioxole (or methylenedioxyphenyl) ring system coupled with a propanol side chain. This scaffold is a precursor in the synthesis of a wide range of molecules, including pharmaceuticals, fragrances, and insecticides[2][3].

The thermal stability of a chemical entity is a critical parameter that dictates its storage conditions, handling procedures, and compatibility with various manufacturing processes. For active pharmaceutical ingredients (APIs) and their intermediates, a thorough understanding of thermal degradation is a regulatory expectation and a fundamental aspect of quality control. Degradation can lead to a loss of potency, the formation of toxic impurities, and unpredictable changes in the physical and chemical properties of the final product.

This guide will delve into the theoretical and practical aspects of the thermal stability and degradation of this compound. While direct, comprehensive studies on this specific molecule are not extensively published, a robust understanding can be built upon the well-documented behavior of its structural analogs, such as safrole and dihydrosafrole, and the fundamental principles of physical organic chemistry.

Theoretical Assessment of Thermal Stability

The inherent thermal stability of an organic molecule is governed by the strength of its covalent bonds and the presence of functional groups that may be susceptible to thermally induced reactions.

The Benzodioxole Moiety: A Point of Potential Lability

The 1,3-benzodioxole ring is generally considered to be relatively stable due to its aromatic character[4]. However, the methylenedioxy bridge can be a site of metabolic and chemical attack. While not a direct thermal cleavage, studies on the metabolism of 1,3-benzodioxoles have shown that the methylene carbon can be oxidized, leading to ring opening[5][6]. Under high thermal stress, it is plausible that this ring system could undergo rearrangement or fragmentation, although this would likely require significant energy input.

The Propanol Side Chain: The Primary Locus of Degradation

The propanol side chain represents the most probable site for the initiation of thermal degradation. The C-O bond of the alcohol and the C-C bonds of the propyl chain are generally more susceptible to homolytic cleavage at elevated temperatures than the bonds within the aromatic ring.

Based on the principles of thermal decomposition of alcohols and substituted aromatic compounds, several potential degradation pathways can be postulated:

-

Dehydration: At elevated temperatures, particularly in the presence of acidic or basic catalysts (or on reactive surfaces), the alcohol could undergo dehydration to form the corresponding alkene, 5-(prop-1-en-1-yl)-1,3-benzodioxole or 5-(prop-2-en-1-yl)-1,3-benzodioxole (safrole).

-

Oxidation: If oxygen is present, the primary alcohol can be oxidized to the corresponding aldehyde, 3-(1,3-benzodioxol-5-yl)propanal, and further to the carboxylic acid, 3-(1,3-benzodioxol-5-yl)propanoic acid.

-

C-C Bond Cleavage: At higher temperatures, fragmentation of the propyl side chain could occur, leading to the formation of smaller molecules.

The presence of substituents on the benzene ring can influence thermal stability. Electron-donating groups, such as the methylenedioxy group, can affect the electron density of the ring and potentially influence the stability of reactive intermediates formed during degradation[7][8].

Experimental Design for a Comprehensive Forced Degradation Study